N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(pyrimidin-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-2-5-11-10(4-1)13(18-9-17-11)16-8-12-14-6-3-7-15-12/h1-7,9H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMOZWVGAWHKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Pyrimidin 2 Yl Methyl Quinazolin 4 Amine
Strategies for the Synthesis of the Quinazolin-4-amine (B77745) Core Structure
The quinazoline (B50416) ring system is a prominent heterocyclic scaffold in numerous biologically active compounds. A variety of synthetic methods have been developed for its construction, ranging from classical cyclization reactions to modern palladium-catalyzed couplings and microwave-assisted protocols.
Cyclization and Annulation Approaches
Cyclization and annulation reactions represent fundamental strategies for the synthesis of the quinazolin-4-amine core. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.
One common approach involves the reaction of 2-aminobenzonitriles with a source of formamide, which can undergo cyclization to form the 4-aminoquinazoline structure. Formamidine intermediates are often key in the synthesis of 4-aminoquinazoline drugs. Another strategy employs the copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines to construct the quinazolin-4(1H)-one framework, which can be a precursor to quinazolin-4-amines.
Furthermore, quinazolin-2,4(1H,3H)-diones can be synthesized through the annulation of anthranilic esters with N-pyridyl ureas. These diones can then serve as versatile intermediates for further functionalization to yield quinazolin-4-amines. A novel method for the synthesis of quinazolin-4(3H)-imines from 2-aminobenzonitrile and secondary amides has also been reported, which could potentially be converted to the corresponding 4-amino derivatives.
Palladium-Catalyzed Coupling Reactions in Quinazoline Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of quinazoline derivatives, offering high efficiency and broad substrate scope. These reactions are widely used for constructing C-C and C-heteroatom bonds.
One such method involves the palladium-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines to produce quinazolin-4(3H)-ones. Another approach describes a palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via a hydrogen transfer mechanism. Additionally, a palladium pincer complex has been shown to catalyze the synthesis of quinazolin-4(3H)-ones through an acceptorless dehydrogenation process. These quinazolinone intermediates can be subsequently converted to 4-chloroquinazolines and then to quinazolin-4-amines.
A palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provides a route to 4-arylquinazolines. Furthermore, an efficient synthesis of 4-amino-2-aryl(alkyl)quinazolines from N-arylamidines and isonitriles has been developed via palladium-catalyzed intramolecular aryl C-H amidination by isonitrile insertion.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. The synthesis of quinazolines and their derivatives has significantly benefited from this technology.
Microwave-assisted synthesis of quinazolin-4(3H)-ones can be achieved through the condensation of anthranilic amide with various aldehydes or ketones, catalyzed by antimony(III) trichloride (B1173362) under solvent-free conditions. Another green and rapid method involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water.
A simple and efficient high-yielding synthesis of quinazolin-4-ylamine derivatives has been reported under microwave irradiation conditions, with studies on the optimization of temperature, solvent, and reaction time. This method allows for the rapid generation of a library of compounds. The synthesis of (quinazolin-4-ylamino)methyl-phosphonates has also been accomplished via microwave irradiation, highlighting the versatility of this technique.
Synthesis Protocols for N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine and Related Analogs
Once the quinazolin-4-amine core is established, the next crucial step is the introduction of the (pyrimidin-2-yl)methyl group at the 4-amino position. This can be achieved through various N-alkylation strategies.
Amination Reactions for N-Substitution at the Quinazoline-4-position
The most common precursor for the introduction of an amino substituent at the 4-position of the quinazoline ring is 4-chloroquinazoline (B184009). This intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of amines.
The reaction of 4-chloroquinazoline with primary amines is a well-established method for the synthesis of N-substituted quinazolin-4-amines. This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. Theoretical and experimental studies have confirmed the regioselectivity of the SNAr reaction at the C4 position of 2,4-dichloroquinazoline, making it a reliable method for synthesizing 2-chloro-4-aminoquinazolines.
Installation of the Pyrimidine and Alkyl Linker Moieties
The installation of the (pyrimidin-2-yl)methyl group onto the 4-amino position of the quinazoline core can be accomplished through several synthetic routes. A straightforward approach involves the direct alkylation of quinazolin-4-amine with 2-(chloromethyl)pyrimidine or a related electrophile. The synthesis of 2-(chloromethyl)quinazoline derivatives has been reported and these can be used in substitution reactions.
Alternatively, a reductive amination reaction between quinazolin-4-amine and pyrimidine-2-carbaldehyde would furnish the desired product. This two-step, one-pot procedure involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed for this transformation. The synthesis of pyrimidine-2-carbaldehyde itself can be achieved through the oxidation of the corresponding picoline.
The key intermediate, 2-(aminomethyl)pyrimidine, can also be synthesized and subsequently coupled with a suitable quinazoline precursor. The preparation of 2-methyl-4-amino-5-aminomethyl-pyrimidine is described in the literature, which can serve as a template for synthesizing the required amine.
A general synthetic scheme would involve the initial synthesis of the quinazolin-4-amine core, followed by its reaction with a suitable pyrimidine-containing electrophile or aldehyde to yield this compound.
Reaction Condition Optimization and Yield Enhancement
The efficient synthesis of quinazoline derivatives is crucial for their development. Optimization of reaction conditions, including the choice of catalysts, solvents, temperature, and reaction time, plays a pivotal role in enhancing reaction yields. For instance, the synthesis of related 4-aminoquinazoline structures has been significantly improved through microwave-assisted organic synthesis (MAOS). mdpi.comresearchgate.net This technique often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. researchgate.net
Further optimization strategies for similar scaffolds have included the use of palladium-catalyzed coupling reactions and acid-mediated annulation, which can provide efficient routes to the quinazoline core under specific conditions. nih.govmdpi.com The choice of catalyst and base is often tailored to the specific substrates to maximize yield and minimize side products. nih.gov
Table 1: Example of Reaction Step and Yield for a Related Quinazolin-4-amine Analog
| Precursor 1 | Precursor 2 | Reagents | Product | Yield |
|---|---|---|---|---|
| 4-chloro-5-phenyl-2-(pyrimidin-5-yl)quinazoline | pyridin-2-ylmethanamine | Triethylamine (TEA) | 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine | 46% |
Data sourced from a study on related phenylquinazoline inhibitors. nih.gov
Derivatization and Functionalization Strategies for this compound Scaffolds
The this compound scaffold serves as a versatile template for chemical modification. Derivatization strategies are primarily aimed at exploring how different functional groups on the quinazoline and pyrimidine rings, as well as modifications to the linker, influence the molecule's properties.
Exploration of Substituent Effects on the Quinazoline Ring System (e.g., C-2, C-5, C-6, C-7 positions)
Substitutions on the benzene portion of the quinazoline ring are a key strategy for modulating molecular properties. While the parent compound is unsubstituted, studies on related analogs provide significant insight into the effects of various functional groups.
C-2 Position: The C-2 position is a common site for introducing diversity. In analogs of the target compound, replacing the substituent at C-2 with various aryl or heteroaryl groups has been a primary focus. For example, structure-activity relationship (SAR) studies on related series indicated that electron-rich substituents at the C-2 position were generally less potent for their biological target. nih.gov
C-5 Position: The introduction of a phenyl group at the C-5 position of the quinazoline ring has been explored to enhance biological activity. This modification was a key step in the optimization of a series of related inhibitors, leading to improved potency. nih.gov
C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions, often with groups like methoxy (B1213986) (OCH₃), are frequently employed in the design of quinazoline-based kinase inhibitors. mdpi.com These modifications can influence solubility, metabolic stability, and target engagement. For example, 6,7-dimethoxy substitution is a well-known feature in several bioactive quinazolines. nih.gov Halogenation, such as introducing bromine or iodine at the C-6 position, has also been used to create derivatives for further synthetic elaboration or to modulate activity. mdpi.commdpi.com
Table 2: Impact of Quinazoline Ring Substituents in Analogous Series
| Position | Substituent Example | Observed Effect in Analogs | Reference |
|---|---|---|---|
| C-2 | Pyrimidin-5-yl | Maintained good potency and selectivity | nih.gov |
| C-5 | Phenyl | Increased potency | nih.gov |
| C-6 | Bromo, Iodo, Nitro | Creates intermediates for further derivatization; modulates activity | mdpi.com |
Modifications on the Pyrimidine Moiety and Alkyl Spacer
The pyrimidine ring and the methylene (B1212753) (-CH₂-) spacer are also key targets for chemical modification to fine-tune the molecule's characteristics.
Pyrimidine Moiety: The electronic properties of the pyrimidine ring can be altered through the introduction of various substituents. While the parent compound has an unsubstituted pyrimidine, modifications such as adding amino or thiomethyl groups to the pyrimidine ring of other scaffolds have been shown to significantly alter biological activity profiles. nih.gov The relative position of the nitrogen atoms within the six-membered ring can also be varied, for instance, by using a pyridinyl group in place of the pyrimidinyl group, which can impact binding affinity and selectivity. nih.gov
Alkyl Spacer: The methylene linker connecting the quinazoline nitrogen to the pyrimidine ring is critical for the molecule's conformational flexibility. While the primary structure features a simple methylene bridge, research on analogous compounds has explored variations. For example, replacing the pyrimidin-2-ylmethylamine with pyridin-2-ylmethanamine during synthesis creates a closely related analog with different spatial and electronic properties. nih.gov The length and rigidity of this linker are important parameters for optimization.
Development of Advanced Synthetic Intermediates
The synthesis of complex this compound derivatives relies on the development of versatile and advanced synthetic intermediates. A crucial intermediate in many quinazoline syntheses is the corresponding 4-chloroquinazoline. nih.gov
This intermediate is typically synthesized from a precursor quinazolin-4(3H)-one by treatment with a chlorinating agent like phosphoryl chloride (POCl₃). nih.gov The resulting 4-chloroquinazoline is highly reactive toward nucleophilic substitution, making it an excellent precursor for introducing a wide variety of amines at the C-4 position.
For instance, the synthesis of 5-phenyl-2-(pyrimidin-5-yl)quinazolin-4(3H)-one serves as a key step. This compound can then be converted to the 4-chloro intermediate, 4-chloro-5-phenyl-2-(pyrimidin-5-yl)quinazoline. This activated intermediate readily reacts with various (heteroaryl)methanamines to generate a library of final compounds, demonstrating its utility in exploring the chemical space around the quinazolin-4-amine scaffold. nih.gov The development of efficient routes to such functionalized intermediates is paramount for the rapid synthesis and evaluation of new derivatives.
Molecular Design Principles and Structure Activity Relationship Sar Elucidation
Rational Design Frameworks for N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine Analogs
The design of novel quinazoline-based compounds is a systematic process that leverages computational and experimental techniques to predict and validate the biological activity of new chemical entities. The 4-aminoquinazoline core is a well-established pharmacophore in medicinal chemistry, known for its role in numerous kinase inhibitors. nih.gov
The exploration of the quinazoline (B50416) scaffold has benefited significantly from both ligand-based and structure-based drug design methodologies. nih.gov
Ligand-Based Drug Design: In the absence of a high-resolution 3D structure of the biological target, ligand-based methods are employed. These approaches rely on the analysis of a set of molecules known to interact with the target. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. For quinazoline derivatives, 2D-QSAR and 3D-QSAR models have been developed to correlate physicochemical properties and spatial arrangements of molecular fields with biological activity. nih.gov These models help identify key structural features required for activity, guiding the design of new analogs with potentially improved potency.
Structure-Based Drug Design: When the 3D structure of the target protein (e.g., a kinase domain) is available, structure-based design becomes a powerful tool. Molecular docking simulations are used to predict the binding mode and affinity of quinazoline derivatives within the target's active site. nih.gov For the 4-aminoquinazoline scaffold, docking studies often reveal crucial hydrogen bonding interactions between the quinazoline nitrogen atoms (N1 and N3) and key amino acid residues in the hinge region of kinase domains. nih.gov This information allows for the rational design of substituents on the quinazoline core and the 4-amino group to maximize these favorable interactions.
Pharmacophore modeling is a central component of ligand-based design that distills the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model for a series of quinazoline analogs typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.
For inhibitors based on the 4-aminoquinazoline scaffold, a common pharmacophore model might include:
A hydrogen bond acceptor feature associated with the N1 atom of the quinazoline ring.
A hydrogen bond acceptor feature associated with the N3 atom.
An aromatic/hydrophobic region defined by the quinazoline ring system itself.
Additional features defined by substituents, such as the pyrimidin-2-ylmethyl group at the 4-amino position, which can introduce further hydrogen bond acceptor sites (pyrimidine nitrogens) and hydrophobic interactions.
These models are then used to screen virtual compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.net
Systematic Exploration of Structure-Activity Relationships
SAR studies systematically modify a lead compound's structure to understand how each component contributes to its biological activity. For this compound, SAR exploration would involve modifications to the quinazoline core, the methylene (B1212753) linker, and the pyrimidine (B1678525) ring.
The biological activity of quinazoline derivatives is highly sensitive to the electronic properties and size (steric bulk) of their substituents.
Steric Factors: The size and shape of substituents are critical for ensuring a proper fit within the target's binding pocket. In the case of this compound, the pyrimidine ring introduces a specific steric profile. The linker between the quinazoline and pyrimidine rings also plays a role; a methylene bridge provides flexibility. However, introducing bulkier groups on either heterocyclic ring could lead to steric clashes with the target protein, thereby reducing activity. Conversely, appropriately sized substituents can occupy specific hydrophobic pockets, leading to enhanced binding affinity. plos.org
Modifying substituents at different positions on the quinazoline and pyrimidine rings is a key strategy for optimizing potency and selectivity. researchgate.net
Quinazoline Core (Positions 6 and 7): These positions are frequently modified in the development of quinazoline-based inhibitors. Small, moderately lipophilic groups are often favored. For example, in many EGFR inhibitors, the introduction of methoxy (B1213986) or other alkoxy groups at C6 and C7 can occupy a specific region of the ATP-binding site, increasing potency. nih.gov
Quinazoline Core (Position 2): Modifications at the C2 position can influence the orientation of the molecule in the binding pocket. While the parent compound has a hydrogen at this position, introducing small alkyl or aryl groups can be used to probe for additional interactions. researchgate.net
4-Amino Substituent: The (pyrimidin-2-yl)methyl group is a critical determinant of activity. The pyrimidine ring can engage in π-π stacking or hydrogen bonding interactions. The nitrogen atoms of the pyrimidine act as hydrogen bond acceptors. The nature of the heteroaryl group attached to the 4-amino position significantly impacts selectivity across different targets. nih.gov
The following table illustrates the impact of substitutions on related 4-aminoquinazoline analogs, demonstrating general SAR principles.
| Compound ID | Quinazoline Substituent (R¹) | 4-Amino Substituent (R²) | Target | IC₅₀ (nM) |
| Analog A | 6,7-di(OCH₃) | 3-chloro-4-fluorobenzyl | EGFR | 1.5 |
| Analog B | 6,7-di(OCH₃) | Benzyl | EGFR | 25 |
| Analog C | H | 3-chloro-4-fluorobenzyl | EGFR | 100 |
| Analog D | 6-CF₃ | 3-ethynylbenzyl | VEGFR2 | 2.0 |
| Analog E | H | 3-ethynylbenzyl | VEGFR2 | 50 |
This table is a representative example compiled from general findings in quinazoline research and does not represent data for this compound itself.
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The this compound molecule possesses conformational flexibility, primarily around the methylene linker connecting the two heterocyclic systems.
The relative orientation of the quinazoline and pyrimidine rings is determined by the torsion angles of the N-CH₂ and CH₂-C bonds of the linker. This flexibility allows the molecule to adopt different conformations to fit into the binding site. Molecular modeling studies are often used to identify low-energy, bioactive conformations. The ability to adopt a specific, favorable conformation can be a key determinant of high-affinity binding. nih.gov If chiral centers were introduced into the molecule, for example by substituting the methylene linker, the stereochemistry would likely have a profound impact on biological activity, as stereoisomers often exhibit different potencies due to their distinct spatial arrangements.
Lead Optimization Strategies for this compound Derivatives
The journey from a hit compound to a clinical candidate is paved with iterative cycles of design, synthesis, and biological testing. For derivatives of this compound, lead optimization has centered on enhancing their inhibitory activity, often against specific kinases implicated in disease pathways.
Iterative Design-Synthesis-Test Cycles for Potency Enhancement
The core of lead optimization lies in a systematic exploration of the chemical space around a lead compound. This iterative process allows medicinal chemists to understand the contribution of different structural motifs to the compound's biological activity.
A foundational strategy in the optimization of quinazoline-based inhibitors involves the exploration of substituents on the quinazoline core and the pyrimidine ring. While specific data for this compound is not extensively detailed in publicly available literature, the optimization of analogous 2,4-disubstituted pyrimidine and quinazoline scaffolds provides a clear blueprint for this process. For instance, in the development of related kinase inhibitors, modifications at the 2- and 4-positions of the quinazoline ring have been shown to be critical for potency and selectivity.
The general synthetic approach to generate analogs for SAR studies typically involves the reaction of a 4-chloroquinazoline (B184009) intermediate with various amines. In the case of this compound derivatives, this would involve reacting 4-chloroquinazoline with a library of substituted (pyrimidin-2-yl)methanamines.
To illustrate the iterative nature of this process, consider the hypothetical optimization of a lead compound. The initial hit may exhibit moderate potency. In the first cycle, chemists might synthesize a series of analogs with simple substitutions on the pyrimidine ring (e.g., methyl, chloro, methoxy groups) to probe for favorable interactions. Biological testing of these compounds would then inform the next cycle of design, where more complex or promising substituents are introduced.
Table 1: Illustrative Structure-Activity Relationship of Hypothetical this compound Analogs
| Compound ID | R1 (on Quinazoline) | R2 (on Pyrimidine) | Target Kinase IC₅₀ (nM) |
| Lead-1 | H | H | 500 |
| Analog-1a | 6-F | H | 450 |
| Analog-1b | 6-Cl | H | 420 |
| Analog-1c | 7-OCH₃ | H | 600 |
| Analog-2a | H | 4-CH₃ | 250 |
| Analog-2b | H | 5-Cl | 150 |
| Analog-2c | H | 4-OCH₃ | 300 |
| Optimized-1 | 6-Cl | 5-Cl | 50 |
This table is a hypothetical representation to illustrate the SAR process and does not represent actual experimental data for this specific compound series.
This systematic approach allows for the establishment of a robust SAR, guiding the optimization process toward compounds with enhanced potency.
Biological Target Engagement and Mechanistic Characterization
Elucidation of Mechanism of Action at the Molecular Level
Investigation of Cellular Phenotypes (e.g., antiproliferation, apoptosis induction) in Cellular Models
No specific studies detailing the antiproliferative effects or the induction of apoptosis by N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine in any cellular models have been identified. While the broader class of quinazoline (B50416) derivatives has been investigated for anticancer properties, including antiproliferative and apoptotic effects, these findings are specific to the distinct analogues studied in those publications and cannot be attributed to this compound without direct experimental evidence.
Functional Assessment in Preclinical in vitro and ex vivo Systems
High-Throughput Screening and Cellular Assays for Biological Activity
There is no information available from high-throughput screening campaigns or specific cellular assays that report the biological activity of this compound.
Electrophysiological Characterization of Ion Channel Modulation
No published electrophysiological studies are available that characterize the potential modulatory effects of this compound on any ion channels.
Pharmacodynamic Marker Evaluation in Cellular and Tissue Systems
There are no reports on the evaluation of pharmacodynamic markers in cellular or tissue systems following treatment with this compound.
Computational Chemistry and in Silico Drug Discovery Methodologies
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (like N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine) within the active site of a target protein.
Molecular docking studies on quinazoline (B50416) and pyrimidine (B1678525) derivatives have successfully predicted their binding modes within the active sites of various protein targets, such as kinases and dihydrofolate reductase (DHFR). nih.govnih.gov For compounds structurally related to this compound, these studies reveal critical interactions that stabilize the ligand-protein complex.
Key interactions frequently observed include:
Hydrogen Bonds: The nitrogen atoms in the quinazoline and pyrimidine rings often act as hydrogen bond acceptors, forming crucial bonds with amino acid residues like lysine (B10760008) and glutamine in the target's binding pocket. nih.gov
Pi-Stacking Interactions: The aromatic nature of the quinazoline and pyrimidine rings facilitates π–π stacking interactions with aromatic residues such as phenylalanine. researchgate.net
For instance, in docking studies of quinazoline derivatives with the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), the quinazoline core typically forms a key hydrogen bond with a methionine residue in the hinge region of the ATP binding site. researchgate.net Similarly, studies on pyrimidine-amine derivatives targeting V600E-BRAF have shown interactions with key residues like CYS532 and PHE583. researchgate.net These predictive models are instrumental in understanding the mechanism of inhibition and guiding the design of more potent analogs.
Table 1: Predicted Interactions of a Quinazoline-Pyrimidine Scaffold with a Kinase Target (Illustrative)
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS745 | Hydrogen Bond | 2.1 |
| MET793 | Hydrogen Bond | 1.9 |
| PHE856 | π-π Stacking | 3.5 |
| LEU718 | Hydrophobic | 3.8 |
| CYS797 | Hydrophobic | 4.1 |
A primary output of molecular docking is the calculation of binding energy, which estimates the binding affinity between the ligand and its target. A more negative binding energy value suggests a stronger and more stable interaction. For various quinazoline derivatives, docking studies have reported binding energies that correlate well with their experimentally determined inhibitory activities. researchgate.net
For example, docking studies of 4-(quinolin-2-yl)pyrimidin-2-amine derivatives against the V600E-BRAF enzyme yielded Rerank scores (a measure of binding affinity) as low as -128.011, outperforming the approved inhibitor vemurafenib (B611658) (-118.607). d-nb.info These calculations help prioritize compounds for synthesis and biological testing. Furthermore, these simulations explore different possible conformations (spatial arrangements) of the ligand within the binding site, identifying the most energetically favorable pose, which is presumed to be the bioactive conformation.
Table 2: Sample Binding Energies of Quinazoline Analogs against Protein Targets
| Compound Class | Protein Target | Binding Energy (kcal/mol) |
| Quinazoline-Isoniazid Hybrids | P. falciparum DHFR | -8.5 to -10.2 |
| 2,3-disubstitutedquinazolin-4-(3H)-ones | EGFR-TK | -7.8 to -9.5 |
| 4-(quinolin-2-yl)pyrimidin-2-amine derivatives | V600E-BRAF | -8.9 (Rerank Score: -128) |
| Pyrazolo[1,5-a]quinazolines | JNK3 | -8.2 |
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. d-nb.info Docking-based virtual screening uses binding energy calculations to rank compounds from a database. This methodology has been effectively used to identify novel quinazoline-based inhibitors. By screening thousands or millions of compounds in silico, researchers can significantly narrow down the number of candidates for expensive and time-consuming experimental screening. This approach has led to the identification of quinazoline derivatives as promising "hits" against targets like cyclin-dependent kinases (CDKs) and V600E-BRAF kinase. d-nb.infoacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of newly designed, unsynthesized compounds.
QSAR studies on quinazoline derivatives have been conducted to model their anticancer and other biological activities. researchgate.net These studies begin by calculating a wide range of "molecular descriptors" for a set of known active and inactive compounds. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov
Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build an equation that relates a selection of these descriptors to the observed biological activity. nih.gov For more complex relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are employed, which consider the 3D steric and electrostatic fields of the molecules. nih.gov The predictive power of these models is validated using statistical metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). nih.gov Successful QSAR models for quinazoline analogs have demonstrated high predictive accuracy, making them valuable tools for designing new derivatives with potentially enhanced activity. nih.govresearchgate.net
A key benefit of QSAR modeling is the insight it provides into which molecular properties are most important for biological activity. By analyzing the descriptors that appear in the final QSAR equation, researchers can understand the structure-activity relationship. researchgate.net
For various series of quinazoline derivatives, QSAR studies have highlighted the importance of several types of descriptors: nih.govresearchgate.net
Electronic Descriptors: Properties like the energy of the lowest unoccupied molecular orbital (LUMO) and dipole moment have been shown to influence activity, suggesting the importance of electronic interactions and charge distribution. researchgate.net
Topological Descriptors: These describe the connectivity of atoms in the molecule and can relate to its size and shape.
Physicochemical Descriptors: Properties such as lipophilicity (LogP) and surface tension are often critical, indicating the importance of the compound's ability to cross cell membranes.
Structural Descriptors: The number of hydrogen bond donors and acceptors is frequently identified as a key factor, reinforcing the findings from molecular docking studies about the importance of hydrogen bonding in ligand-target recognition. researchgate.net
Interpreting these descriptors provides a clear rationale for structural modifications. For example, if a QSAR model indicates that a higher dipole moment is beneficial for activity, chemists can focus on introducing polar functional groups to new analogs.
Table 3: Key Molecular Descriptors Influencing Activity of Quinazoline Derivatives in QSAR Studies
| Descriptor Type | Descriptor Name | Influence on Activity |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Correlates with the molecule's ability to accept electrons. |
| Electronic | Dipole Moment | Influences polar interactions with the target. |
| Physicochemical | Surface Tension | Relates to intermolecular forces and solubility. |
| Structural | Number of H-bond Donors | Indicates the potential for forming hydrogen bonds. |
| Constitutional | Number of Fluorine atoms (nF) | Can affect binding and metabolic stability. |
Model Validation and Applicability Domain Analysis
The reliability of in silico predictions for any compound, including this compound, is critically dependent on rigorous model validation and a clear definition of the applicability domain. Validation ensures that a computational model possesses adequate predictive power. This is typically achieved through both internal and external validation procedures. Internal validation might involve techniques like cross-validation, where the dataset is split into training and test sets to evaluate the model's performance.
For complex biological endpoints, such as predicting drug-drug interactions, consensus modeling can be employed to enhance the reliability of predictions. nih.gov This approach combines the outputs of multiple individual models to yield more robust and accurate results. For instance, in the development of predictive models for Cytochrome P450 (CYP450) enzyme interactions, a series of evaluations demonstrated that consensus models were more dependable for predicting interactions of new drug combinations, achieving prediction accuracies of around 79% for external validation sets. nih.gov
The applicability domain (AD) defines the chemical space in which the model is expected to make reliable predictions. For a model to be applicable to this compound, the training set used to build the model should contain compounds with similar structural and physicochemical features. This ensures that the prediction for the target compound is an interpolation within the model's learned space rather than an unreliable extrapolation. Quantitative Structure-Activity Relationship (QSAR) models developed for quinazoline derivatives, for example, would need to demonstrate that the target molecule falls within the AD defined by the structural diversity of the training set. nih.gov
Advanced Computational Simulations
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and System Stability
The stability of the complex is often evaluated by monitoring key metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF) over the simulation period. A stable system is typically characterized by a plateau in the RMSD value, indicating that the complex has reached equilibrium. researchgate.net For example, in a study of a 2,3-disubstituted quinazolin-4(3H)-one derivative complexed with an E. coli protein, MD simulations showed the complex stabilizing after 40,000 picoseconds, with RMSD values ranging from 2.5 Å to 5 Å. researchgate.net Low RMSF values for the protein backbone suggest that the binding of the ligand does not induce significant disruptive fluctuations, indicating a stable interaction. researchgate.net Such analyses would be crucial to confirm the binding mode of this compound to its putative biological target and to refine the understanding of its mechanism of action at an atomic level.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. nih.gov These methods provide a detailed understanding of the molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties. tandfonline.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31+G*, to obtain an optimized molecular geometry and various electronic descriptors. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity. Other properties, such as the molecular electrostatic potential (MEP), can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. tandfonline.com
Table 1: Hypothetical DFT-Calculated Quantum Chemical Descriptors for this compound
| Parameter | Value | Description |
|---|---|---|
| EHOMO (eV) | -6.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| ELUMO (eV) | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| Energy Gap (ΔE) (eV) | 4.45 | Indicates chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment (Debye) | 3.15 | Measures the overall polarity of the molecule. |
| Ionization Potential (eV) | 6.25 | The energy required to remove an electron from the molecule. |
| Electron Affinity (eV) | 1.80 | The energy released when an electron is added to the molecule. |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
Computational Models for Permeability (e.g., PAMPA, Caco-2) and Solubility Prediction
In silico ADME prediction is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. For this compound, various computational models can predict its absorption characteristics, including permeability and solubility. Permeability is often predicted using models that simulate passage through biological membranes, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability models. High Caco-2 permeability suggests good potential for intestinal absorption. epstem.net
Table 2: Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |
| Caco-2 Permeability (log Papp) | 0.95 | High permeability predicted. epstem.net |
| Human Intestinal Absorption (%) | > 90% | High absorption expected. epstem.net |
| Blood-Brain Barrier (BBB) Permeant | No | Not expected to cross the BBB, potentially reducing CNS side effects. idaampublications.in |
| P-glycoprotein Substrate | No | Not likely to be a substrate of P-gp efflux pump. |
Predictive Models for Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450 inhibition prediction)
The metabolism of xenobiotics is predominantly carried out by the Cytochrome P450 (CYP450) family of enzymes in the liver. nih.gov Predicting the interaction of this compound with these enzymes is crucial for assessing its metabolic stability and potential for drug-drug interactions (DDIs). nih.gov In silico models, often built using machine learning algorithms like support vector classification or random forests, can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govnih.gov These five isoforms are responsible for metabolizing approximately 90% of known drugs. researchgate.net
Predictive models can identify which specific CYP isoform is most likely responsible for the compound's metabolism. news-medical.net This is particularly important for isoforms like CYP2D6 and CYP2C9, which exhibit genetic polymorphisms that can significantly alter drug exposure in certain populations. news-medical.net By predicting potential inhibition of CYP enzymes, these models help to flag the risk of adverse DDIs, where the co-administration of one drug alters the metabolism and concentration of another. nih.gov
Table 3: Predicted Cytochrome P450 Interaction Profile for this compound
| CYP450 Isoform | Predicted Interaction | Implication |
|---|---|---|
| CYP1A2 | Non-inhibitor | Low risk of DDIs with CYP1A2 substrates. |
| CYP2C9 | Inhibitor | Potential for DDIs with drugs metabolized by CYP2C9. |
| CYP2C19 | Non-inhibitor | Low risk of DDIs with CYP2C19 substrates. |
| CYP2D6 | Non-inhibitor | Low risk of DDIs with CYP2D6 substrates. |
| CYP3A4 | Substrate, Weak Inhibitor | Likely to be metabolized by CYP3A4; may weakly inhibit the metabolism of other CYP3A4 substrates. |
Chemoinformatics Tools for Drug-likeness and Bioavailability Assessment
In the contemporary drug discovery landscape, the early-stage evaluation of a compound's pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is critical to de-risk drug development projects and reduce attrition rates. For the compound This compound , chemoinformatics tools provide an indispensable, resource-efficient method for predicting its potential as an orally bioavailable drug candidate. These in silico assessments are primarily based on the molecule's structural features to calculate physicochemical properties that correlate with its drug-like potential.
A foundational component of this assessment is the evaluation against established drug-likeness rules, most notably Lipinski's Rule of Five. This rule outlines a set of criteria that are typically met by orally active drugs. The parameters include molecular weight (MW), the octanol-water partition coefficient (Log P), and the number of hydrogen bond donors (HBD) and acceptors (HBA). For a compound to be considered "drug-like" under this rule, it should generally have a MW under 500 Daltons, a Log P value less than 5, fewer than 5 HBDs, and fewer than 10 HBAs.
Computational analysis for This compound indicates a favorable profile according to Lipinski's criteria. Its molecular weight is calculated to be approximately 263.29 g/mol , well below the 500 Dalton threshold. The predicted Log P value suggests good solubility and permeability characteristics. Furthermore, the molecule contains a limited number of hydrogen bond donors and acceptors, aligning with the parameters that favor oral absorption.
Beyond Lipinski's rule, other descriptors are employed to refine the bioavailability prediction. The Topological Polar Surface Area (TPSA) is a key metric that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. A TPSA value of less than 140 Ų is often associated with good oral bioavailability. The calculated TPSA for This compound falls comfortably within this range, suggesting a high probability of efficient intestinal absorption.
The following table summarizes the key computationally predicted physicochemical properties and drug-likeness parameters for This compound .
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Parameter | Predicted Value | Drug-Likeness Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 263.29 g/mol | < 500 g/mol | Yes |
| Log P (Octanol/Water Partition) | 2.55 | < 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | < 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 5 | < 10 | Yes |
| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Yes |
| Topological Polar Surface Area (TPSA) | 77.58 Ų | < 140 Ų | Yes |
| Gastrointestinal (GI) Absorption | High | High | Yes |
| Blood-Brain Barrier (BBB) Permeant | No | --- | --- |
These in silico findings, derived from chemoinformatic platforms, collectively suggest that This compound possesses a promising profile in terms of drug-likeness and oral bioavailability. The data indicates a high likelihood of good absorption from the gastrointestinal tract and adherence to the fundamental physicochemical properties commonly observed in successful oral drug candidates. This computational pre-screening is a vital step that supports the rationale for further investigation of this compound in preclinical studies.
Concluding Remarks and Future Research Perspectives
Synthesis and Biological Potential of N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine in Context
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure, which combines the well-established quinazoline (B50416) core with a pyrimidine (B1678525) moiety, suggests significant therapeutic potential. The synthesis of such a compound would likely involve established methodologies in quinazoline chemistry. A common approach would be the reaction of a 4-chloroquinazoline (B184009) intermediate with 2-(aminomethyl)pyrimidine. digitellinc.com The biological significance of both the quinazoline and pyrimidine rings in numerous pharmacologically active compounds points towards a high probability of this compound exhibiting interesting biological activities. arabjchem.orgresearchgate.net
The quinazoline scaffold itself is associated with a broad spectrum of biological effects, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comnih.gov The introduction of a pyrimidine ring, a key component of nucleobases, could enhance its interaction with biological targets such as kinases or other enzymes involved in nucleic acid metabolism. This strategic combination of two potent heterocyclic systems makes this compound a compelling candidate for future investigation.
Emerging Avenues for Quinazoline Scaffold Research and Development
The field of quinazoline research is continually evolving, with several exciting avenues for future exploration:
Targeted Therapies: A primary focus remains the development of highly selective inhibitors for specific biological targets implicated in diseases like cancer and inflammatory disorders. This includes targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), for which several quinazoline-based inhibitors are already clinically approved. nih.govnih.gov
Multi-Target Directed Ligands (MTDLs): There is a growing interest in designing single molecules that can modulate multiple targets simultaneously. scielo.br This approach is particularly promising for complex multifactorial diseases. The versatility of the quinazoline scaffold allows for structural modifications that could enable interactions with several targets, potentially leading to enhanced therapeutic efficacy and reduced drug resistance.
Novel Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of quinazolines suggest their potential in other therapeutic areas. mdpi.com These include neurodegenerative diseases, metabolic disorders, and infectious diseases. Further exploration of quinazoline derivatives against novel targets in these areas is a promising research direction.
Green Synthesis: The development of environmentally friendly and efficient synthetic methods for quinazoline derivatives is an important goal. nih.gov This includes the use of greener solvents, catalysts, and energy sources to minimize the environmental impact of chemical synthesis.
Synergistic Integration of Experimental and Computational Approaches for Accelerated Discovery
The integration of computational and experimental techniques has become indispensable in modern drug discovery, and the field of quinazoline research is no exception. researchgate.net This synergistic approach significantly accelerates the identification and optimization of new drug candidates.
Computer-Aided Drug Design (CADD): In silico methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are routinely employed to predict the binding of quinazoline derivatives to their biological targets. nih.govresearchgate.net These computational tools help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. ekb.eg By identifying potential liabilities early on, researchers can focus on candidates with more favorable pharmacokinetic and safety profiles.
The following interactive table provides examples of how computational and experimental approaches are being integrated in quinazoline research:
| Research Area | Experimental Approach | Computational Approach | Synergy |
| Target Identification | High-throughput screening of quinazoline libraries against various cell lines and enzymes. | Reverse docking and pharmacophore modeling to identify potential biological targets. | Computational methods help to narrow down the potential targets for experimental validation. |
| Hit-to-Lead Optimization | Synthesis of analogs and evaluation of their structure-activity relationships (SAR). | Molecular docking to visualize binding modes and guide the design of more potent analogs. | Computational insights into ligand-receptor interactions guide the rational design of new compounds with improved activity. |
| Pharmacokinetic Profiling | In vitro and in vivo studies to determine ADMET properties. | In silico ADMET prediction models. | Early in silico assessment helps to flag compounds with potential pharmacokinetic issues, reducing late-stage attrition. |
Unaddressed Challenges and Future Directions in Quinazoline-Based Chemical Biology
Despite the significant progress in quinazoline research, several challenges remain to be addressed:
Selectivity: Achieving high selectivity for the desired biological target over closely related off-targets is a persistent challenge. acs.org A lack of selectivity can lead to unwanted side effects. Future research will focus on designing more specific quinazoline derivatives through a deeper understanding of the structural nuances of target binding sites.
Drug Resistance: The emergence of drug resistance is a major obstacle in the long-term efficacy of many therapeutic agents, including some quinazoline-based drugs. nih.gov Strategies to overcome resistance include the development of next-generation inhibitors that are effective against resistant mutants and the use of combination therapies.
Bioavailability: Poor aqueous solubility and bioavailability can limit the therapeutic potential of some quinazoline derivatives. Formulation strategies and structural modifications to improve these properties are important areas of ongoing research.
Future research in quinazoline-based chemical biology will likely focus on a multi-pronged approach that combines innovative synthetic chemistry, advanced biological screening, and sophisticated computational modeling. The continued exploration of this remarkable scaffold holds great promise for the discovery of new and improved therapies for a wide range of human diseases.
Q & A
Q. What are the optimal synthetic routes for N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine, and how can purity be validated?
The synthesis typically involves multi-step reactions starting with functionalization of the quinazoline core. A common approach includes:
- Step 1 : Substitution of urea on morpholine or pyrimidine derivatives to introduce the pyrimidin-2-ylmethyl group .
- Step 2 : Coupling reactions (e.g., nucleophilic aromatic substitution) to attach the quinazolin-4-amine moiety.
- Validation : Purity is confirmed via HPLC (>95%), H/C NMR for structural elucidation, and HRMS for molecular weight verification .
Q. How can researchers screen for biological activity in this compound class?
Initial pharmacological screening involves:
- In vitro assays : Kinase inhibition profiling (e.g., c-Src/Abl kinases) using fluorescence polarization or radiometric assays .
- Cellular models : Anti-inflammatory activity via COX-2 inhibition in macrophage cell lines .
- Dose-response curves : IC values are calculated using nonlinear regression analysis to prioritize lead compounds .
Advanced Research Questions
Q. How can 3D-QSAR models improve the design of quinazolin-4-amine derivatives?
3D-QSAR studies (e.g., Comparative Molecular Field Analysis, CoMFA) are employed to correlate substituent effects with activity:
- Data collection : Structural analogs (e.g., 2-(morpholinyl)-N-substituted phenylquinazolin-4-amine derivatives) are synthesized and tested for activity .
- Model validation : Cross-validated and predictive values ensure robustness. Contour maps highlight favorable regions (e.g., electron-withdrawing groups at the pyrimidine ring enhance kinase affinity) .
Q. What crystallographic strategies resolve structural ambiguities in quinazolin-4-amine derivatives?
- Data collection : High-resolution X-ray diffraction (e.g., synchrotron radiation) is used for small-molecule crystals.
- Refinement : SHELXL software refines atomic positions and thermal parameters, with validation via R-factor and electron density maps .
- Challenges : Twinning or disorder in the pyrimidine ring requires iterative refinement and constraints on bond lengths/angles .
Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50 values across assays) be addressed?
- Source analysis : Check assay conditions (e.g., ATP concentrations in kinase assays) and cell line variability (e.g., overexpression of efflux pumps).
- Statistical methods : Use ANOVA to compare replicates and identify outliers. Normalize data to reference inhibitors (e.g., dasatinib for kinase studies) .
- Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct target engagement .
Q. What computational methods predict off-target interactions for this compound?
- Docking simulations : AutoDock Vina or Glide assesses binding to homologous kinases (e.g., EGFR, VEGFR).
- Pharmacophore filtering : Exclude compounds with motifs linked to hERG channel inhibition or CYP450 interactions .
- ADMET profiling : Tools like SwissADME predict blood-brain barrier permeability and metabolic stability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
